molecular formula C18H19ClN2O2 B6483525 1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- CAS No. 853752-80-4

1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]-

Cat. No.: B6483525
CAS No.: 853752-80-4
M. Wt: 330.8 g/mol
InChI Key: GJNWZLLGDFNTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

Target of Action

The primary target of this compound is the corticotropin-releasing factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in the body’s response to stress, including the regulation of the hypothalamic-pituitary-adrenal axis.

Mode of Action

The compound exhibits potent binding inhibition activity against the CRF1 receptor This means it binds to the receptor and inhibits its normal function

Pharmacokinetics

The compound is rapidly metabolized by human hepatic microsomes This suggests that it may have a short half-life in the body, which could impact its bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chloro-3-methylphenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-2-methanol, 1-[3-(4-chloro-3-methylphenoxy)propyl]- is unique due to the presence of the 3-(4-chloro-3-methylphenoxy)propyl group, which imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13-11-14(7-8-15(13)19)23-10-4-9-21-17-6-3-2-5-16(17)20-18(21)12-22/h2-3,5-8,11,22H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNWZLLGDFNTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164994
Record name 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853752-80-4
Record name 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853752-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.